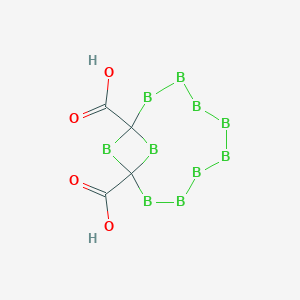amine CAS No. 1019577-72-0](/img/structure/B1462035.png)
[2-(4-Fluorophenyl)ethyl](pentan-2-yl)amine
Übersicht
Beschreibung
“2-(4-Fluorophenyl)ethylamine” is a chemical compound with the molecular formula C13H20FN. It contains a total of 35 bonds, including 15 non-H bonds, 6 multiple bonds, 5 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, and 1 secondary amine (aliphatic) .
Molecular Structure Analysis
The molecular structure of “2-(4-Fluorophenyl)ethylamine” includes a six-membered ring and a secondary aliphatic amine . The compound has a molecular weight of 209.3 g/mol.Wirkmechanismus
The mechanism of action of FPPA is not fully understood. However, it is believed to act as an aromatic amine, forming a covalent bond with the substrate molecule. This bond is then broken down by the enzyme responsible for the reaction, resulting in the formation of the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of FPPA are not well understood. However, it is believed to have a range of effects on the body, including the inhibition of certain enzymes, the activation of certain hormones, and the inhibition of certain receptor sites.
Vorteile Und Einschränkungen Für Laborexperimente
FPPA has a range of advantages and limitations when used in laboratory experiments. The main advantage of FPPA is its low cost and low toxicity, which make it an attractive choice for researchers. Its low volatility also makes it easier to handle and store. However, it has a relatively short shelf life, and can be difficult to purify due to its high solubility in a range of solvents.
Zukünftige Richtungen
There are a number of potential future directions for the use of FPPA in scientific research. These include its use in the synthesis of polymeric materials for use in medical devices, its use in the synthesis of drugs, and its use in the synthesis of polymeric materials for use in drug delivery. Additionally, further research into its biochemical and physiological effects could lead to the development of more effective therapeutic agents. Finally, further research into its mechanism of action could lead to the development of more efficient and cost-effective synthesis methods.
Wissenschaftliche Forschungsanwendungen
FPPA has a range of potential applications in scientific research. It is used as a reagent in organic synthesis, and has been used in the synthesis of a variety of compounds, including drugs, polymers, and dyes. FPPA has also been used in the synthesis of polymeric materials for use in medical devices, and in the synthesis of polymeric materials for use in drug delivery.
Safety and Hazards
Eigenschaften
IUPAC Name |
N-[2-(4-fluorophenyl)ethyl]pentan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20FN/c1-3-4-11(2)15-10-9-12-5-7-13(14)8-6-12/h5-8,11,15H,3-4,9-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MITHBWGWELMVPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)NCCC1=CC=C(C=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![(E)-N-{[7-(5-Acetyl-2-thienyl)-5-fluoro-2,3-dihydro-1-benzofuran-2-yl]methyl}-3-(3-pyridinyl)-2-propenamide](/img/structure/B1461959.png)
![[4-(3-Pyridin-4-yl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]amine](/img/structure/B1461961.png)




![hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one](/img/structure/B1461971.png)


